molecular formula C19H18N2OS B1613096 3-cyano-3'-thiomorpholinomethyl benzophenone CAS No. 898762-86-2

3-cyano-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613096
CAS No.: 898762-86-2
M. Wt: 322.4 g/mol
InChI Key: VITORILKRNVDLX-UHFFFAOYSA-N
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Description

3-Cyano-3’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H18N2OS . It is a versatile compound with diverse applications in scientific research.


Molecular Structure Analysis

The molecular structure of 3-Cyano-3’-thiomorpholinomethylbenzophenone can be represented by its molecular formula, C19H18N2OS . Detailed structural information, such as bond lengths and angles, would typically be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-3’-thiomorpholinomethylbenzophenone can be found in databases like PubChem . These properties include molecular weight, melting point, boiling point, solubility, and more.

Scientific Research Applications

Heterocyclic Compound Synthesis

3-Cyano compounds are key intermediates in the synthesis of a variety of heterocyclic compounds, which are of interest for their antitumor activities and potential applications in medicinal chemistry. For example, novel synthesis pathways have been developed for polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors. These compounds exhibit significant in vitro antiproliferative activity against various human cancer cell lines, showcasing their potential in antitumor research (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Photovoltaic Devices

Cyano-substituted compounds, including 3-cyano derivatives, have been studied for their application in dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices. Their strong electron-withdrawing nature and ability to participate in π-conjugated systems make them effective in enhancing the photovoltaic performance. For instance, organic sensitizers with cyanoacrylic acid derivatives have shown promising results in DSSCs, demonstrating high conversion efficiencies and improved light-harvesting capabilities (Kimin Lim, K. Song, Youngjin Kang, & J. Ko, 2015).

Organic Light-Emitting Diodes (OLEDs)

Cyano-functionalized compounds are also utilized in the development of OLEDs. Their photophysical properties, such as tunable emission wavelengths and high quantum yields, make them suitable for light-emitting applications. The introduction of cyano groups into the molecular structure of OLED materials can significantly alter their electronic properties, leading to enhanced device performance. Research on cyano-substituted benzothiadiazoles, for example, has shown their utility in creating red-emissive OLEDs with high phosphorescence efficiency (A. Tsuboyama, Hironobu Iwawaki, M. Furugori, et al., 2003).

Properties

IUPAC Name

3-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-15-3-1-5-17(11-15)19(22)18-6-2-4-16(12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITORILKRNVDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643357
Record name 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-86-2
Record name 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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